molecular formula C28H27N3O4 B11421300 4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11421300
M. Wt: 469.5 g/mol
InChI Key: NUCXVJZXJIIXHI-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both nitrogen and carbon atoms

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization of the core: Introduction of the benzyloxy, methoxy, hydroxy, and propyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biological studies to understand various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives. These compounds share the same core structure but differ in the substituents attached to the core. The uniqueness of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H27N3O4/c1-3-15-31-27(24-25(29-30-26(24)28(31)33)20-11-7-8-12-21(20)32)19-13-14-22(23(16-19)34-2)35-17-18-9-5-4-6-10-18/h4-14,16,27,32H,3,15,17H2,1-2H3,(H,29,30)

InChI Key

NUCXVJZXJIIXHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

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